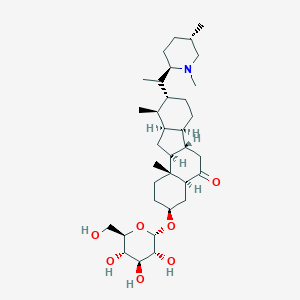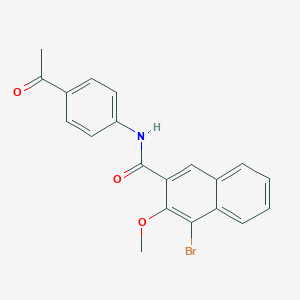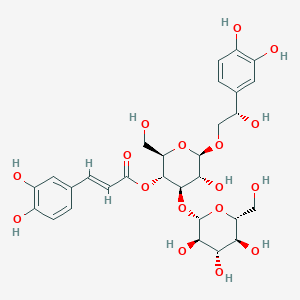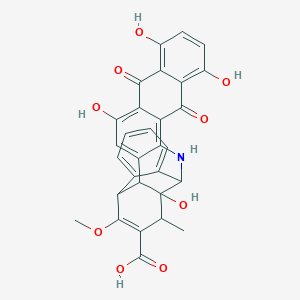![molecular formula C19H29N3O2 B236559 N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}-2-methylpropanamide](/img/structure/B236559.png)
N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}-2-methylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}-2-methylpropanamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as DMPP and is synthesized through a complex chemical process. In
Mécanisme D'action
The mechanism of action of DMPP is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. DMPP has been shown to activate the nuclear factor kappa B (NF-κB) pathway, which plays a crucial role in regulating inflammation and immune responses. DMPP also activates the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell growth and differentiation.
Biochemical and Physiological Effects:
DMPP has been shown to have a range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. DMPP has also been shown to improve cognitive function in animal models of Alzheimer's disease. Additionally, DMPP has been shown to induce cell death in cancer cells and inhibit the growth of tumors in animal models of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
DMPP has several advantages for use in lab experiments. It is a potent compound that can be used at low concentrations, making it cost-effective. DMPP is also relatively stable and can be stored for long periods without degradation. However, DMPP has some limitations for use in lab experiments. It is a complex compound that requires specialized equipment and expertise for synthesis. Additionally, DMPP can be toxic at high concentrations, making it important to use appropriate safety measures when handling this compound.
Orientations Futures
There are several future directions for research on DMPP. One area of interest is the development of novel DMPP derivatives with improved pharmacological properties. Another area of interest is the investigation of DMPP's potential use in the treatment of other neurodegenerative disorders, such as Huntington's disease. Additionally, further research is needed to fully understand the mechanism of action of DMPP and its potential use in cancer therapy.
Conclusion:
In conclusion, N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}-2-methylpropanamide is a complex compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMPP has been shown to have anti-inflammatory, analgesic, and neuroprotective properties and has been investigated for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders. Additionally, DMPP has been studied for its role in cancer therapy. While DMPP has several advantages for use in lab experiments, it also has some limitations that must be considered. Further research is needed to fully understand the potential of DMPP for therapeutic applications.
Méthodes De Synthèse
The synthesis of DMPP involves a multi-step process that includes the reaction of piperazine with 4-chloro-2,2-dimethylbutanoic acid to form the intermediate product, 4-(2,2-dimethylpropanoyl)piperazine. This intermediate product is then reacted with 4-aminophenyl-2-methylpropanoic acid to form the final product, N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}-2-methylpropanamide. The synthesis of DMPP requires specialized equipment and expertise, making it a challenging process.
Applications De Recherche Scientifique
DMPP has been extensively studied for its potential therapeutic applications in various fields of research. It has been shown to have anti-inflammatory, analgesic, and neuroprotective properties. DMPP has also been studied for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders. Additionally, DMPP has been investigated for its role in cancer therapy due to its ability to induce cell death in cancer cells.
Propriétés
Nom du produit |
N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}-2-methylpropanamide |
|---|---|
Formule moléculaire |
C19H29N3O2 |
Poids moléculaire |
331.5 g/mol |
Nom IUPAC |
N-[4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl]-2-methylpropanamide |
InChI |
InChI=1S/C19H29N3O2/c1-14(2)17(23)20-15-6-8-16(9-7-15)21-10-12-22(13-11-21)18(24)19(3,4)5/h6-9,14H,10-13H2,1-5H3,(H,20,23) |
Clé InChI |
AOJFVYQUXBJPOV-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)N2CCN(CC2)C(=O)C(C)(C)C |
SMILES canonique |
CC(C)C(=O)NC1=CC=C(C=C1)N2CCN(CC2)C(=O)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}-5-nitro-2-furamide](/img/structure/B236481.png)
![N-[3-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-fluorobenzamide](/img/structure/B236488.png)
![N-[3-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-3-methylbutanamide](/img/structure/B236496.png)
![N-[3-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B236498.png)
![N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}-2,4-dimethoxybenzamide](/img/structure/B236509.png)







